molecular formula C15H11N3O5 B11650897 (2E)-2-cyano-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide

(2E)-2-cyano-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide

Cat. No.: B11650897
M. Wt: 313.26 g/mol
InChI Key: JYMBVOLRTYGIBB-JXMROGBWSA-N
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Description

“(2E)-2-cyano-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide” is a mouthful, but let’s break it down This compound belongs to the class of enamide derivatives, characterized by the presence of a conjugated double bond between the amide nitrogen and the adjacent carbon

    Chemical Formula: CHNO

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate furan-2-carbaldehyde with a cyanoacetamide derivative. The reaction typically proceeds under mild conditions, yielding the desired enamide.

Industrial Production: While industrial-scale production details are scarce, laboratories often synthesize this compound using modified versions of the synthetic routes mentioned above. Optimization for yield, purity, and scalability is crucial for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The nitro group (NO) can undergo reduction to an amino group (NH

    Substitution: The cyano group (CN) can participate in nucleophilic substitution reactions.

    Conjugate Addition: The enamide functionality allows for Michael addition reactions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH) or hydrogenation catalysts (e.g., Pd/C).

    Substitution: Alkali metal cyanides (e.g., KCN) or other nucleophiles.

    Conjugate Addition: Strong bases (e.g., NaOH) and nucleophiles.

Major Products: The major products depend on the specific reaction conditions. Reduction of the nitro group yields an amino derivative, while substitution reactions lead to various cyano-substituted compounds.

Scientific Research Applications

Chemistry:

    Building Blocks: Enamides serve as versatile building blocks for organic synthesis due to their reactivity.

    Medicinal Chemistry: Researchers explore their potential as drug candidates, especially in cancer therapy.

Biology and Medicine:

    Anticancer Properties: Some enamide derivatives exhibit antiproliferative effects against cancer cells.

    Anti-inflammatory Activity: Enamides may modulate inflammatory pathways.

Industry:

    Fine Chemicals: Enamides find applications in the production of specialty chemicals.

    Agrochemicals: Their reactivity makes them valuable in pesticide and herbicide development.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific targets. It may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

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Properties

Molecular Formula

C15H11N3O5

Molecular Weight

313.26 g/mol

IUPAC Name

(E)-2-cyano-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C15H11N3O5/c1-22-14-5-4-11(18(20)21)8-13(14)17-15(19)10(9-16)7-12-3-2-6-23-12/h2-8H,1H3,(H,17,19)/b10-7+

InChI Key

JYMBVOLRTYGIBB-JXMROGBWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CO2)/C#N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CO2)C#N

Origin of Product

United States

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